![molecular formula C7H6BrNO2 B13901013 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one](/img/structure/B13901013.png)
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound is part of the furo[2,3-C]pyridin-7-one family, which is known for its diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one typically involves a multi-step process. One common method includes the bromination of a precursor furo[2,3-C]pyridin-7-one compound. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[2,3-C]pyridin-7-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective inhibitor of bromodomain and extra-terminal (BET) proteins, which are targets for cancer therapy.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one involves its interaction with specific molecular targets, such as BET proteins. The compound binds to the bromodomains of these proteins, inhibiting their function and thereby affecting gene expression and cellular proliferation. This mechanism is particularly relevant in the context of cancer, where BET inhibitors can reduce the growth of tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furo[3,2-C]pyridin-4(5H)-one Derivatives: These compounds share a similar core structure and are also studied for their BET inhibitory activity.
Quinolone Derivatives: Compounds like 4-hydroxy-2-quinolones have similar heterocyclic structures and are known for their biological activities.
Uniqueness
2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one is unique due to its specific bromination, which imparts distinct chemical reactivity and biological activity compared to other furo[2,3-C]pyridin-7-one derivatives. Its selectivity for BET proteins makes it a valuable compound in the development of targeted cancer therapies .
Eigenschaften
Molekularformel |
C7H6BrNO2 |
|---|---|
Molekulargewicht |
216.03 g/mol |
IUPAC-Name |
2-bromo-5,6-dihydro-4H-furo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H6BrNO2/c8-5-3-4-1-2-9-7(10)6(4)11-5/h3H,1-2H2,(H,9,10) |
InChI-Schlüssel |
HSXZSPFTDDTBAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=C1C=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13900938.png)
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
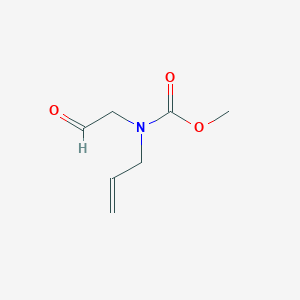
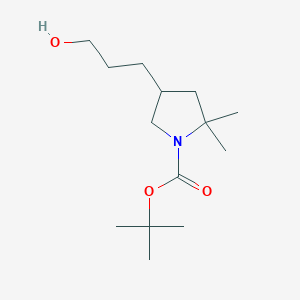

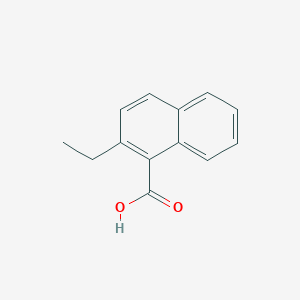

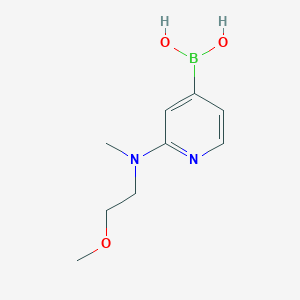

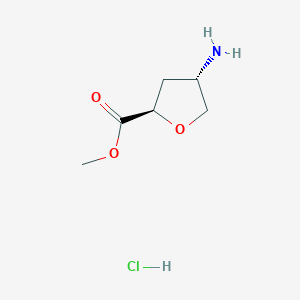
![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
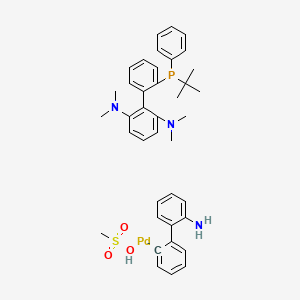
![1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)
